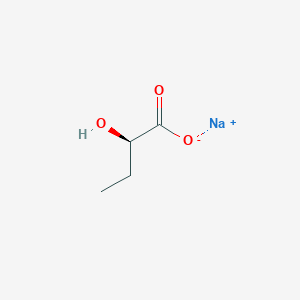
Sodium (R)-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ®-2-hydroxybutanoate, also known as sodium ®-2-hydroxybutyrate, is a sodium salt of ®-2-hydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer is the focus of this article.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium ®-2-hydroxybutanoate can be synthesized through the neutralization of ®-2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxybutanoic acid in water and then slowly adding a stoichiometric amount of sodium hydroxide solution while maintaining the temperature below 25°C to avoid decomposition. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods: On an industrial scale, sodium ®-2-hydroxybutanoate can be produced through fermentation processes using specific strains of bacteria that can convert substrates like glucose or glycerol into ®-2-hydroxybutanoic acid. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method is advantageous due to its sustainability and cost-effectiveness.
Types of Reactions:
Oxidation: Sodium ®-2-hydroxybutanoate can undergo oxidation to form sodium 2-oxobutanoate.
Reduction: It can be reduced to form sodium ®-2-hydroxybutanoate alcohol.
Substitution: The hydroxyl group in sodium ®-2-hydroxybutanoate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sodium 2-oxobutanoate.
Reduction: Sodium ®-2-hydroxybutanoate alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Sodium ®-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It has potential therapeutic applications, including as a treatment for metabolic disorders and as a neuroprotective agent.
Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of sodium ®-2-hydroxybutanoate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid cycle, where it is converted into other metabolites that are essential for energy production. Additionally, it can act as a signaling molecule, influencing various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Sodium (S)-2-hydroxybutanoate: The enantiomer of sodium ®-2-hydroxybutanoate, with similar chemical properties but different biological activities.
Sodium lactate: Another hydroxy acid salt with similar uses in biochemistry and industry.
Sodium 3-hydroxybutanoate: A related compound with applications in medicine and biochemistry.
Uniqueness: Sodium ®-2-hydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its role as a metabolic intermediate and potential therapeutic applications also distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C4H7NaO3 |
|---|---|
Poids moléculaire |
126.09 g/mol |
Nom IUPAC |
sodium;(2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
Clé InChI |
MOSCXNXKSOHVSQ-AENDTGMFSA-M |
SMILES isomérique |
CC[C@H](C(=O)[O-])O.[Na+] |
SMILES canonique |
CCC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


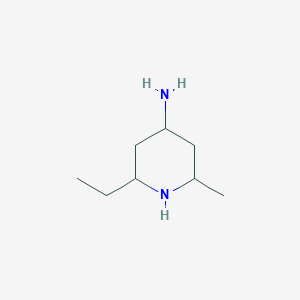
![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
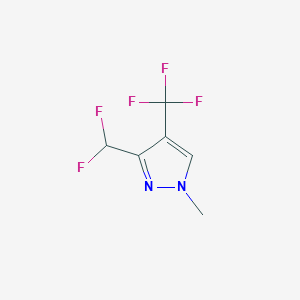
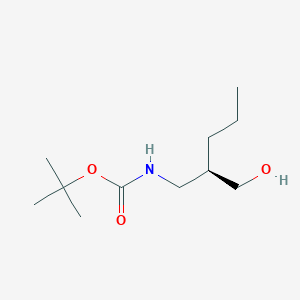


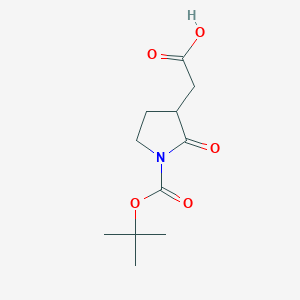
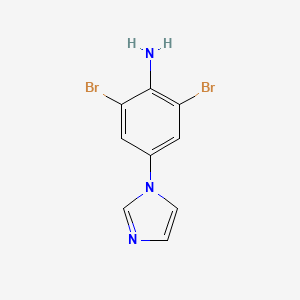
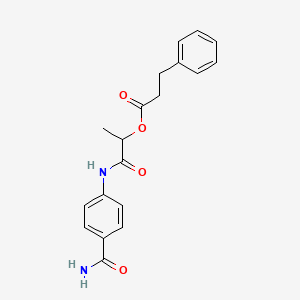
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
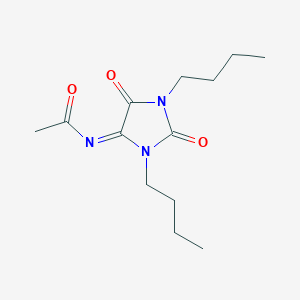
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
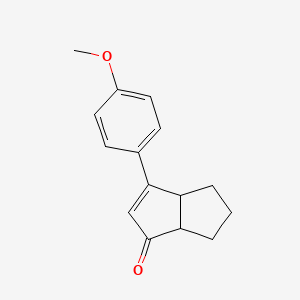
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
